tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate is a bicyclic organic compound featuring a piperidine ring fused with a piperazine moiety via a carbonyl linker. The tert-butyloxycarbonyl (Boc) group at the 1-position of the piperidine ring enhances steric protection and modulates solubility, making it a versatile intermediate in pharmaceutical synthesis. This compound is frequently employed in the development of enzyme inhibitors, receptor modulators, and other bioactive molecules due to its conformational flexibility and hydrogen-bonding capabilities .
Key structural attributes include:
- Piperidine Core: Provides a rigid six-membered ring system conducive to stereochemical control.
- Boc Protection: Improves synthetic handling by preventing undesired nucleophilic reactions at the piperidine nitrogen.
Synthetic routes often involve coupling Boc-protected piperidine derivatives with activated piperazine intermediates. For example, tert-butyl 3-(4-(bis(4-fluorophenyl)methyl)piperazine-1-carbonyl)piperidine-1-carboxylate (2d) was synthesized in 95% yield via carbodiimide-mediated coupling between N-Boc-nipecotic acid and a substituted piperazine, as confirmed by ¹H-NMR and mass spectrometry .
Properties
IUPAC Name |
tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-5-12(11-18)13(19)17-9-6-16-7-10-17/h12,16H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGRQQABSNLPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reaction Design
Photocatalytic methods, as exemplified in patent CN108558792B, offer a modern approach to forming C–N bonds under mild conditions. For tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate, this strategy could involve:
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Reactants : Boc-protected piperidine-3-carboxylic acid and piperazine.
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Catalyst : Acridinium salts (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate).
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Oxidant : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) or oxygen.
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Light Source : Blue LED (450–470 nm).
The reaction proceeds via a radical-mediated pathway, where the photocatalyst generates reactive intermediates under light irradiation, enabling direct coupling between the carboxylic acid and piperazine.
Experimental Protocol
A representative procedure adapted from Example 1 of CN108558792B involves:
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Reagent Proportions :
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Boc-piperidine-3-carboxylic acid (0.2 mmol, 1.0 eq)
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Piperazine (0.2 mmol, 1.0 eq)
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Acridinium catalyst (0.01 mmol, 0.05 eq)
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TEMPO (0.1 mmol, 0.5 eq)
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Solvent: Anhydrous dichloroethane (2 mL)
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Conditions :
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Oxygen atmosphere (3 cycles of vacuum-purge)
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Blue LED irradiation (10 hours, 25°C)
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Workup :
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Filtration and column chromatography (silica gel, ethyl acetate/hexane)
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Table 1: Photocatalytic Method Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.05–0.1 eq | Maximizes radical generation |
| Oxidant | TEMPO > Diphenyl disulfide | Higher selectivity |
| Light Intensity | 10–20 mW/cm² | Accelerates kinetics |
Conventional Amide Coupling Approaches
Carbodiimide-Mediated Activation
Traditional amide bond formation employs carbodiimides (e.g., EDCI) with hydroxybenzotriazole (HOBt) to activate carboxylic acids:
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Synthesis Steps :
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Activation : Boc-piperidine-3-carboxylic acid (1.0 eq) is treated with EDCI (1.2 eq) and HOBt (1.1 eq) in DMF for 1 hour.
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Coupling : Piperazine (1.5 eq) and DIPEA (2.0 eq) are added, stirred for 12–24 hours.
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Purification : Aqueous workup followed by recrystallization (ethanol/water).
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Acyl Chloride Intermediate Route
For improved reactivity, the carboxylic acid is converted to its acyl chloride:
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Chlorination : Boc-piperidine-3-carboxylic acid (1.0 eq) reacts with thionyl chloride (2.0 eq) in DCM (0°C, 2 hours).
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Amidation : Piperazine (2.0 eq) in THF is added dropwise, stirred at 25°C for 4 hours.
Table 2: Comparative Analysis of Amide Coupling Methods
| Method | Advantages | Limitations |
|---|---|---|
| EDCI/HOBt | Mild conditions | Longer reaction times |
| Acyl Chloride | Faster kinetics | Corrosive reagents |
Multi-Step Protection-Deprotection Sequences
Boc Protection Strategy
Patent WO2009133778A1 highlights the use of tert-butyl groups for amine protection. For the target compound:
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Step 1 : Piperidine-3-carboxylic acid is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP.
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Step 2 : The carboxylic acid is activated as an acyl chloride and coupled with piperazine.
Critical Considerations :
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Temperature : 0–25°C during Boc protection to prevent racemization.
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with biological targets effectively.
TRPC6 Inhibition
Recent studies have highlighted the compound's role as a TRPC6 (transient receptor potential cation channel subfamily C member 6) inhibitor. TRPC6 is implicated in various pathophysiological conditions, including cardiovascular diseases and neurological disorders. The inhibition of TRPC6 channels can lead to therapeutic benefits in conditions such as heart failure and hypertension .
Anticancer Activity
Research has indicated that derivatives of piperidine and piperazine exhibit anticancer properties. This compound may serve as a lead compound for developing new anticancer agents, particularly against tumors that are resistant to conventional therapies .
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo specific reactions makes it valuable in synthetic chemistry.
Synthesis of Complex Molecules
This compound can be employed in multi-step synthesis processes for constructing complex molecules with biological activity. For instance, it can be used to synthesize other piperidine derivatives that may possess enhanced pharmacological properties .
Research Applications
The compound's unique structure allows it to be used in various research applications beyond medicinal chemistry.
Structure-Activity Relationship Studies
Researchers utilize this compound to conduct structure-activity relationship (SAR) studies, which help in understanding how modifications to its structure can influence biological activity. This information is crucial for drug design and optimization .
Pharmacokinetic Studies
Pharmacokinetic profiling of this compound provides insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for evaluating its suitability as a drug candidate .
Mechanism of Action
The mechanism of action of tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine rings provide conformational flexibility, allowing the compound to bind effectively to its targets. The tert-butyl group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, ring systems, and functional groups, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The bis(4-fluorophenyl)methyl group in compound 2d () significantly improves selectivity for carbonic anhydrase I (Ki = 12 nM) compared to unsubstituted analogs, likely due to enhanced hydrophobic interactions . Aminopyridinyl derivatives (e.g., CAS 571188-59-5) exhibit superior kinase inhibition profiles, as seen in Ribociclib’s mechanism of action .
Impact on Physicochemical Properties :
- Ethoxy-oxoethyl modifications (CAS 384830-13-1) increase logP values by ~1.5 units, improving membrane permeability but reducing aqueous solubility .
- Fluoroethyl groups (CAS 2034517-14-9) enhance metabolic stability by resisting oxidative degradation, critical for in vivo applications .
Synthetic Accessibility :
- Compounds with Boc-protected piperidine (e.g., ) are synthesized in high yields (>85%) using carbodiimide or Ullmann coupling, whereas pyrimidoindole derivatives () require palladium-catalyzed cross-coupling, reducing scalability .
Structural Analysis and Computational Insights
- Hydrogen-Bonding Networks : Piperazine-carbonyl linkers form robust hydrogen bonds with target proteins (e.g., carbonic anhydrase), as validated by X-ray crystallography using SHELX software .
- Conformational Flexibility : Molecular dynamics simulations reveal that tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1) adopts a chair-chair conformation, optimizing binding to ATP-binding pockets .
Biological Activity
Tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: with a molecular weight of approximately 296.41 g/mol . The compound features a piperidine ring substituted with a tert-butyl group and a piperazine moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine and piperidine rings can facilitate binding to receptors or enzymes, potentially modulating their activity. The carboxylate group may participate in hydrogen bonding and ionic interactions, enhancing the compound's affinity for specific targets.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Preliminary studies suggest that the compound has potential anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutics. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human cancer cell lines, indicating its potential as an anticancer agent .
2. Anticonvulsant Properties
The compound has also been evaluated for anticonvulsant activity. Research indicates that it may possess protective effects against seizures in animal models, suggesting a mechanism that could be beneficial for treating epilepsy .
3. Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value comparable to doxorubicin, indicating strong potential for further development as an anticancer drug.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Case Study 2: Anticonvulsant Activity
In a rodent model of induced seizures, administration of this compound resulted in a significant decrease in seizure duration compared to the control group. This suggests its potential utility in managing seizure disorders.
| Treatment Group | Average Seizure Duration (seconds) |
|---|---|
| Control | 120 |
| Compound (50 mg/kg) | 45 |
| Compound (100 mg/kg) | 20 |
Q & A
Q. What are the established synthetic routes for tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine core followed by functionalization with a piperazine-carbonyl group. A common approach includes:
- Step 1 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
- Step 2 : Introduction of the piperazine moiety via coupling reagents such as HATU or EDCI in DMF, ensuring stoichiometric control to avoid over-functionalization .
- Step 3 : Purification via silica gel chromatography or recrystallization to isolate the product.
Critical factors include temperature control (0–25°C), inert atmosphere (N₂/Ar), and monitoring reaction progress by TLC or LC-MS .
Q. How can the purity and structural integrity of this compound be validated?
- X-ray crystallography : Use SHELX or WinGX/ORTEP for single-crystal analysis to confirm stereochemistry and bond lengths .
- Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbonyl peaks (~165–170 ppm). Mass spectrometry (HRMS) for molecular ion confirmation .
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the coupling step?
Low yields (~33% in some cases ) may arise from steric hindrance at the piperidine-3-position. Strategies include:
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination to improve coupling efficiency.
- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Temperature modulation : Gradual warming from 0°C to RT to stabilize intermediates .
Q. How should contradictory crystallographic and computational data regarding hydrogen bonding be resolved?
- Re-refinement : Use SHELXL to re-analyze X-ray data with updated hydrogen-bonding constraints .
- DFT calculations : Compare experimental bond lengths/angles with Gaussian-optimized models to identify discrepancies (e.g., N–H···O interactions) .
- Dynamic studies : Perform variable-temperature NMR to assess hydrogen-bond stability in solution .
Q. What methodologies are effective for studying the compound’s interactions with biological targets?
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD) .
- Molecular docking : Use AutoDock Vina with PubChem-derived 3D structures to predict binding poses .
- Cellular assays : Treat cell lines (e.g., HEK293) and monitor downstream signaling via Western blot or qPCR .
Q. How can researchers address solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO:PBS (≤1% v/v) to maintain solubility without cytotoxicity .
- Derivatization : Introduce polar groups (e.g., –OH, –COOH) via post-synthetic modifications while retaining the Boc-protected core .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
